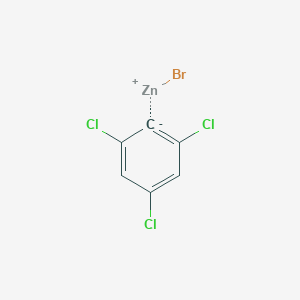
2,4,6-TrichlorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-TrichlorophenylZinc bromide is an organozinc compound that features a zinc atom bonded to a 2,4,6-trichlorophenyl group and a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TrichlorophenylZinc bromide typically involves the reaction of 2,4,6-trichlorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2,4,6-Trichlorophenyl bromide+Zn→2,4,6-TrichlorophenylZinc bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-TrichlorophenylZinc bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxide derivatives.
Reduction: It can participate in reduction reactions where the zinc center is reduced.
Substitution: The 2,4,6-trichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce a variety of functionalized organic compounds.
Aplicaciones Científicas De Investigación
2,4,6-TrichlorophenylZinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,6-TrichlorophenylZinc bromide involves the transfer of the 2,4,6-trichlorophenyl group to a target molecule. This process typically occurs through a nucleophilic attack on the zinc center, followed by the release of the bromide ion. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-TribromophenylZinc bromide: Similar in structure but with bromine atoms instead of chlorine.
2,4,6-TrifluorophenylZinc bromide: Features fluorine atoms instead of chlorine.
PhenylZinc bromide: Lacks the halogen substituents on the phenyl ring.
Uniqueness
2,4,6-TrichlorophenylZinc bromide is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where such properties are desired.
Propiedades
Fórmula molecular |
C6H2BrCl3Zn |
|---|---|
Peso molecular |
325.7 g/mol |
Nombre IUPAC |
bromozinc(1+);1,3,5-trichlorobenzene-6-ide |
InChI |
InChI=1S/C6H2Cl3.BrH.Zn/c7-4-1-5(8)3-6(9)2-4;;/h1-2H;1H;/q-1;;+2/p-1 |
Clave InChI |
DIICKFLGPXEROQ-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C([C-]=C1Cl)Cl)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















